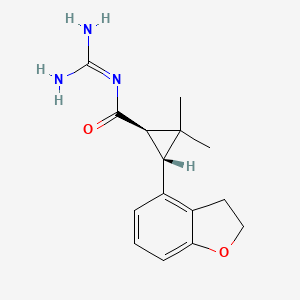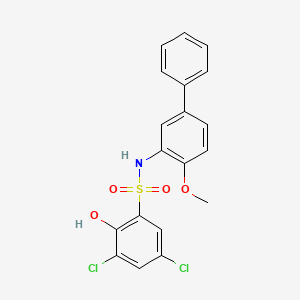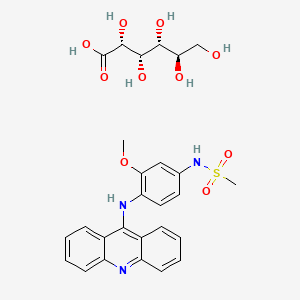
Amsacrine gluconate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amsacrine gluconate is an aminoacridine derivative with potential antineoplastic activity. Although its mechanism of action is incompletely defined, amsacrine may intercalate into DNA and inhibit topoisomerase II, resulting in DNA double-strand breaks, arrest of the S/G2 phase of the cell cycle, and cell death.
Wissenschaftliche Forschungsanwendungen
Controlled-Release Chemotherapy in Glioma
Amsacrine, embedded in polymeric rods, shows potential in controlled-release chemotherapy for malignant glioma. This approach demonstrates a prolonged release pattern and exhibits significant antitumor effects in a rat model, offering a promising treatment method for glioma (Wahlberg et al., 2005).
Comparison with Amsacrine Analogs
The comparison of amsacrine with its analog, CI-921, using a human tumor-cloning system, reveals differences in their spectrum of antitumor activity. This suggests the potential for amsacrine analogs to have varied effects in cancer treatment (Lathan et al., 2004).
Interaction with DNA
Amsacrine’s interaction with DNA, crucial in its anticancer mechanism, is influenced by minor groove width and hydration patterns. This understanding could guide modifications to enhance the efficacy and reduce side effects of amsacrine-based treatments (Jangir et al., 2013).
Genotoxicity in Normal and Cancer Cells
Investigating the genotoxicity of amsacrine in different cell types highlights its potential for causing DNA damage in both normal and cancer cells. This study underscores the need for careful consideration of amsacrine’s effects beyond its therapeutic targets (Błasiak et al., 2002; Błasiak et al., 2003).
Role in Topoisomerase II Inhibition
Amsacrine functions as a topoisomerase II poison, contributing to its efficacy in treating hematological malignancies. Understanding this mechanism is vital for developing more effective and specific cancer therapies (Weiss et al., 1986; Ketron et al., 2012).
Development of Amsacrine Analogs
Research on derivatives of amsacrine, such as orally active 4,5-disubstituted derivatives, aims to expand its therapeutic scope, particularly in solid tumors. This line of research could lead to more versatile and effective amsacrine-based treatments (Denny et al., 1984).
Eigenschaften
CAS-Nummer |
80277-07-2 |
|---|---|
Molekularformel |
C27H31N3O10S |
Molekulargewicht |
589.6 g/mol |
IUPAC-Name |
N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C21H19N3O3S.C6H12O7/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-13,24H,1-2H3,(H,22,23);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
InChI-Schlüssel |
XXNAQBNJPZNRSZ-IFWQJVLJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=CC3=NC4=CC=CC=C42.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amsacrine gluconate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



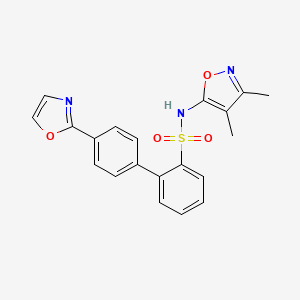
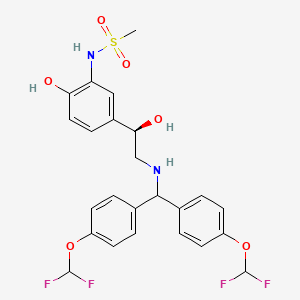

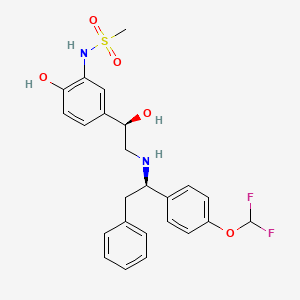
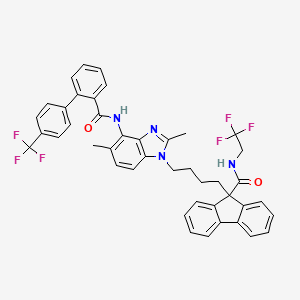

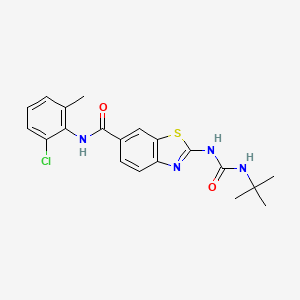
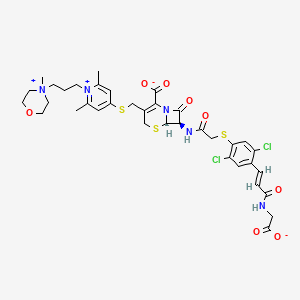


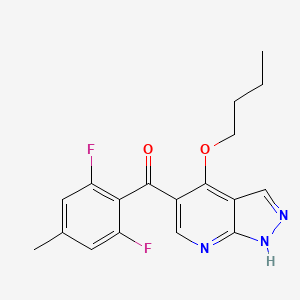
![3-fluoro-4-[[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1667193.png)
